4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one
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Overview
Description
4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C29H22O7 and its molecular weight is 482.488. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Innovative Synthesis Techniques
Research has shown innovative synthesis methods for derivatives, emphasizing efficient, environmentally friendly approaches. For instance, one study describes a one-pot, three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst, highlighting the method's simplicity and green chemistry aspects (N. Hazeri et al., 2014).
Antioxidant Properties
Another research focus is on the preparation and characterization of compounds for their antioxidant activities. A study has demonstrated that certain coumarin derivatives exhibit significant antioxidant activities, comparable to vitamin C in some cases, which suggests potential applications in disease prevention and treatment (Afnan E. Abd-Almonuim et al., 2020).
Medicinal Applications
- Antihyperglycemic and Antioxidant Agents: There is research on the synthesis of coumarin derivatives containing pyrazole and indenone rings, showing promising in vitro and in vivo antihyperglycemic and antioxidant activities. This indicates potential therapeutic applications for managing diabetes and oxidative stress-related conditions (R. Kenchappa et al., 2017).
Material Science and Catalysis
- Advanced Catalytic Applications: Studies also explore the use of novel catalysts for the synthesis of these derivatives. For instance, one study demonstrates the use of magnetic nanocatalysts for the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, emphasizing the catalyst's reusability and the process's environmental benefits (M. Esmaeilpour et al., 2015).
Chemical Structure and Properties
- Structural Characterization: Detailed structural analyses of these compounds, including X-ray crystallography and NMR spectroscopy, are crucial for understanding their chemical properties and potential applications. For example, a study presents the crystal structure of a related compound, providing insights into its molecular interactions and stability (A. Abou et al., 2012).
Mechanism of Action
Target of Action
It is generally related to compounds useful as immunomodulators .
Biochemical Pathways
Given its potential role as an immunomodulator , it may be involved in modulating immune response pathways.
Result of Action
As a potential immunomodulator , it may influence the immune response at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
NPD1674 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of NPD1674 is complex and involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has long-term effects on cellular function observed in in vitro or in vivo studies .
Subcellular Localization
It is known that the compound may be directed to specific compartments or organelles .
Properties
IUPAC Name |
4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxymethyl]-6,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O7/c1-16-9-17(2)29-22(10-16)19(12-27(30)36-29)14-34-20-4-5-21-25(13-20)35-15-23(28(21)31)18-3-6-24-26(11-18)33-8-7-32-24/h3-6,9-13,15H,7-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXXCBUXRVIXBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCCO6)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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